molecular formula C10H11NO2 B14802914 4-Cyclopropoxy-2-methylnicotinaldehyde

4-Cyclopropoxy-2-methylnicotinaldehyde

Cat. No.: B14802914
M. Wt: 177.20 g/mol
InChI Key: QPDQAGVAPZITJU-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-methylnicotinaldehyde is a nicotinaldehyde derivative featuring a cyclopropoxy substituent at the 4-position and a methyl group at the 2-position of the pyridine ring. The cyclopropoxy group introduces steric bulk and unique electronic properties, while the methyl group may influence regioselectivity in subsequent reactions. For example, nitropyridine derivatives like 2-Methoxy-4-methyl-5-nitropyridine (95% yield) and 2-Methoxy-4-methyl-3-nitropyridine (80% yield) are synthesized via established protocols involving nitration and methoxylation . Such methods could theoretically be adapted to introduce cyclopropoxy groups, though challenges in steric hindrance or regiochemical control may arise.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-cyclopropyloxy-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H11NO2/c1-7-9(6-12)10(4-5-11-7)13-8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

QPDQAGVAPZITJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C=O)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-methylnicotinaldehyde typically involves multi-step organic reactions. One common method starts with the appropriate nicotinaldehyde derivative, which undergoes cyclopropanation to introduce the cyclopropoxy group. This is followed by methylation at the 2-position. The reaction conditions often involve the use of strong bases and specific catalysts to ensure the desired substitution and cyclopropanation .

Industrial Production Methods: In an industrial setting, the production of 4-Cyclopropoxy-2-methylnicotinaldehyde may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-2-methylnicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropoxy-2-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropoxy group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 4-Cyclopropoxy-2-methylnicotinaldehyde and structurally related pyridine derivatives:

Compound Substituents Synthesis Yield Key Properties/Applications Reference
4-Cyclopropoxy-2-methylnicotinaldehyde 4-Cyclopropoxy, 2-methyl Not reported Potential pharmaceutical intermediate Inferred
2-Methoxy-4-methyl-5-nitropyridine 2-Methoxy, 4-methyl, 5-nitro 95% High-yield intermediate for further functionalization [1]
2-Methoxy-4-methyl-3-nitropyridine 2-Methoxy, 4-methyl, 3-nitro 80% Lower yield due to regiochemical challenges [1]
6-(4-Hydroxyphenyl)nicotinaldehyde 4-Hydroxyphenyl Not reported Pharmaceutical impurity; regulated in USP standards [2]
2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile HCl 4-Chlorophenyl, dimethylamino Not reported Pharmaceutical-related impurity [2]

Key Observations:

For instance, nitropyridines with methoxy groups achieve high yields (80–95%) due to straightforward nitration protocols , whereas cyclopropoxy introduction may require specialized reagents or conditions. Methyl groups at the 2-position (as in the target compound) may enhance steric shielding, reducing unwanted side reactions compared to nitro-substituted analogs, which are more electron-deficient and reactive .

Pharmaceutical Relevance :

  • Compounds like 6-(4-Hydroxyphenyl)nicotinaldehyde and its impurities are monitored in USP standards , suggesting that substituent choice (e.g., cyclopropoxy vs. hydroxyphenyl) could influence metabolic stability or toxicity profiles. The lipophilic cyclopropoxy group may improve membrane permeability compared to polar hydroxyl groups.

Steric and Electronic Profiles :

  • Cyclopropoxy’s strained three-membered ring introduces both steric hindrance and electron-donating effects, contrasting with the electron-withdrawing nitro groups in nitropyridines. This difference could direct reactivity in cross-coupling or condensation reactions.

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